![molecular formula C15H13FN2O2 B5870840 N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide
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Overview
Description
N-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide, also known as FB-2MI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FB-2MI is a benzimidazole derivative that has been synthesized through a novel method, and its unique structure has been found to exhibit promising biological activity.
Mechanism of Action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide is not fully understood, but it has been proposed that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide may also induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been found to exhibit low toxicity in normal cells, indicating its potential as a selective antitumor agent. In addition to its antitumor activity, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases.
Advantages and Limitations for Lab Experiments
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity in normal cells, and potential for selective antitumor activity. However, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Future Directions
There are several future directions for research on N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide, including:
1. Further studies to elucidate its mechanism of action and biological effects
2. Exploration of its potential applications in other disease areas, such as inflammation and oxidative stress-related disorders
3. Optimization of its chemical structure to improve its potency and selectivity
4. Development of novel drug delivery systems to improve its pharmacokinetic properties and efficacy.
In conclusion, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide is a promising compound with potential applications in medicinal chemistry, particularly as an antitumor agent. Its unique structure and biological activity make it an interesting target for further research and development.
Synthesis Methods
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been synthesized through a one-pot reaction involving the condensation of 4-fluorobenzoic acid, o-toluidine, and phosgene. This method has been found to be efficient and cost-effective, and it has the potential to be scaled up for industrial production.
Scientific Research Applications
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been studied for its potential applications in medicinal chemistry, particularly as an antitumor agent. Several studies have shown that N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10-4-2-3-5-13(10)14(17)18-20-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZUTRLIVZWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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